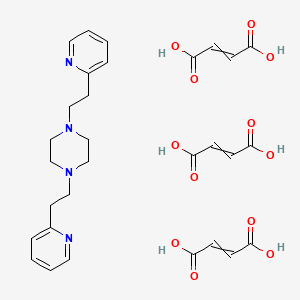
1,4-Bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid is a complex organic compound that features a piperazine ring substituted with pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridin-2-ylethyl)piperazine typically involves the reaction of piperazine with 2-bromopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the piperazine ring attack the electrophilic carbon atoms in the 2-bromopyridine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-pyridin-2-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinyl groups to piperidyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridinyl groups.
Reduction: Piperidyl-substituted piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(2-pyridin-2-ylethyl)piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-pyridin-2-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, its interaction with biological membranes and proteins can influence cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A simpler derivative with similar biological activities.
1,4-Bis(2-(2-pyridinyl)ethyl)piperazine: A closely related compound with slight structural differences.
1,4-Bis(2-(6-chloro-2-pyridinyl)carbonyl)piperazine: A chlorinated derivative with distinct chemical properties.
Uniqueness
1,4-Bis(2-pyridin-2-ylethyl)piperazine stands out due to its unique combination of pyridinyl and piperazine moieties, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
90125-84-1 |
|---|---|
Molecular Formula |
C30H36N4O12 |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid |
InChI |
InChI=1S/C18H24N4.3C4H4O4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18;3*5-3(6)1-2-4(7)8/h1-6,9-10H,7-8,11-16H2;3*1-2H,(H,5,6)(H,7,8) |
InChI Key |
PUWIPWBVNUVXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


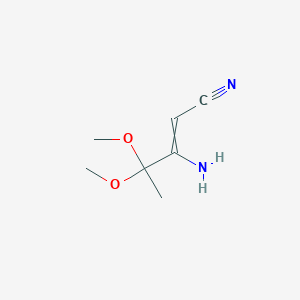
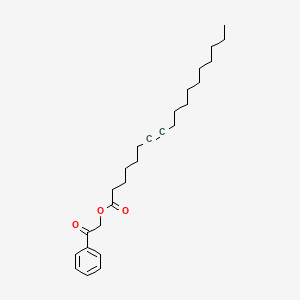


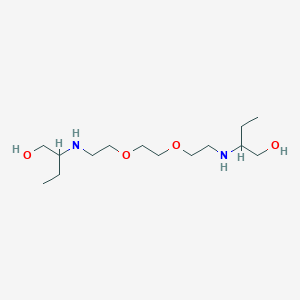
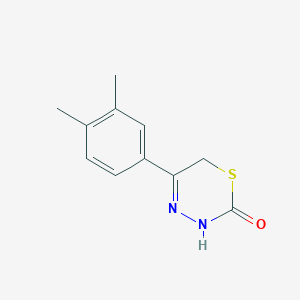
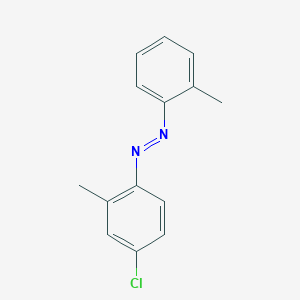
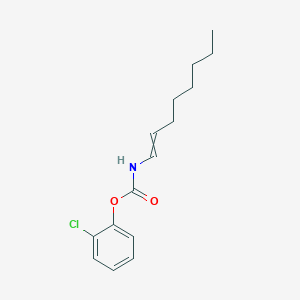

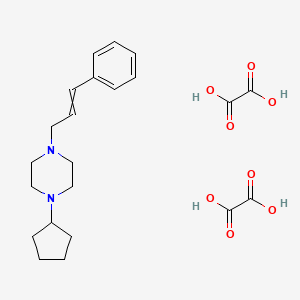
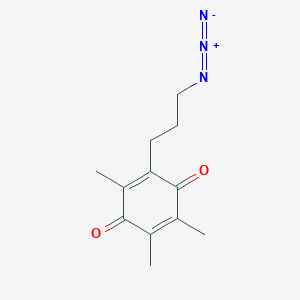

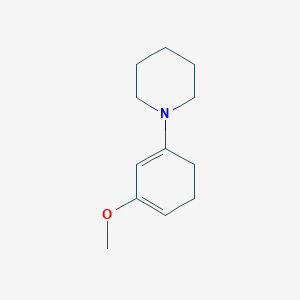
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
